N'-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
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Overview
Description
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the compound can yield corresponding oxides or quinones.
Reduction: Reduction can produce hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dimethoxybenzylidene)-2-(1-ethyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide
Uniqueness
N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and pyrrole rings
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-19-9-5-7-13(19)10-15(20)18-17-11-12-6-4-8-14(21-2)16(12)22-3/h4-9,11H,10H2,1-3H3,(H,18,20)/b17-11+ |
InChI Key |
SCOBSSCVHMRFJH-GZTJUZNOSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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